4-Pyrimidinecarboxylic acid

Description

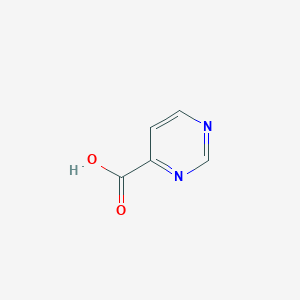

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-3-7-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOXGDJGKBXRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067624 | |

| Record name | 4-Pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31462-59-6 | |

| Record name | 4-Pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031462596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidinecarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] Its pyrimidine core is a fundamental structure in nucleic acids, rendering its derivatives of significant interest in medicinal chemistry and drug development.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for professionals in research and development. The applications of this versatile molecule are explored, particularly its role as a key intermediate in the creation of novel therapeutic agents, including antiviral and anticancer drugs.[1][4]

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] A summary of its key quantitative properties is presented in the table below, offering a consolidated reference for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂O₂ | [5][6][7] |

| Molecular Weight | 124.10 g/mol | [5][7] |

| Melting Point | 210-215 °C | [7] |

| 229.8-231.9 °C | [8] | |

| pKa (Predicted) | 2.81 ± 0.10 | [8] |

| UV max | 205, 256 nm | [6][9] |

| Solubility | ||

| Dimethylformamide (DMF) | 5 mg/mL | [6] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [6] |

| Ethanol | 0.25 mg/mL | [6] |

| PBS (pH 7.2) | 1 mg/mL | [6] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR (400 MHz, DMSO-d₆): δ 13.98 (brs, 1H, exchangeable), 9.37 (d, J=1.2 Hz, 1H), 9.07 (d, J=5.1 Hz, 1H), 8.01 (dd, J=5.1, 1.4 Hz, 1H).[8]

Infrared (IR) Spectroscopy: Key vibrational frequencies observed for this compound include (Diamond, cm⁻¹) νmax 3135.2, 3049.3, 1617.5, 1582.8, 1546.0, 1402.9, 1389.5, 716.7, 708.8.[8]

Mass Spectrometry: The high-resolution mass spectrometry (HRMS) data for the deprotonated molecule [m-H]⁻ is calculated as C₅H₃N₂O₂⁻ 123.02000, with a found molecular mass of 123.01934.[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application in a research setting.

Synthesis of this compound

One common synthetic route involves the oxidation of 4-methylpyrimidine. The following protocol is adapted from cited literature.[8]

Step 1: Synthesis of 4-Methylpyrimidine

-

Combine formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol) in a 250 mL three-neck flask equipped with a Liebig condenser, distillation head, and thermometer.

-

Heat the mixture to 175°C.

-

Add 4,4-dimethoxybutan-2-one (128.3 g, 0.874 mol) dropwise over 7 hours, maintaining the reaction temperature.

-

Continue stirring at 175°C for an additional 2 hours. The top temperature should be kept between 40 and 60°C to remove methanol and methyl formate.

-

After the addition is complete, allow the reaction temperature to drop to 135°C.

-

Cool the reaction mixture to room temperature and pour in 1 M sodium hydroxide (130 mL).

-

Perform continuous extraction with chloroform.

-

Dry the combined chloroform layers over sodium sulfate and distill off the chloroform under normal pressure.

-

Purify the crude product by vacuum distillation (bp 55-65°C, 72 Torr) to yield 4-methylpyrimidine as a colorless liquid.[8]

Step 2: Oxidation to this compound

-

To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL), add selenium dioxide (76.0 g, 0.685 mol).

-

Stir the mixture at 55-60°C for 2 hours, then increase the temperature to 85-90°C and stir for an additional 3 hours.

-

After cooling to room temperature and stirring overnight, filter the mixture.

-

Wash the residue with pyridine (50 mL) and evaporate the solvent.

-

Wash the resulting solid with water (20 mL) and diethyl ether (50 mL).

-

Dry the solid under vacuum to obtain this compound as a brown solid. This crude product can often be used without further purification.[8]

Purification and Analysis by HPLC

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of and purifying this compound.

Analytical HPLC Method:

-

Column: A reverse-phase C18 or Newcrom R1 column is suitable.[10]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and an aqueous buffer, such as phosphate buffer, is effective. For mass spectrometry (MS) compatibility, formic acid should be used in place of phosphoric acid.[10]

-

Elution: Isocratic elution is often sufficient.

-

Detection: UV detection at 254 nm is appropriate given the compound's UV absorbance maxima.[6][9]

Purification Protocol (Flash Column Chromatography):

A crude sample of this compound can be purified by flash column chromatography on silica gel. A typical elution gradient would be from 5% to 15% methanol in dichloromethane.[8]

Role in Drug Development and Signaling Pathways

This compound is a versatile starting material in the synthesis of various pharmaceutical agents.[1][2] Its derivatives have shown promise as anticancer and antiviral agents.[1] While pyrimidine derivatives, in general, are integral to metabolic pathways such as nucleotide synthesis, there is currently no direct evidence in the reviewed literature to suggest that this compound itself is a direct modulator of specific signaling pathways.[3][11] Instead, its primary role in drug discovery is as a scaffold to which various functional groups can be attached to create novel molecules with therapeutic potential. These new chemical entities are then screened for their ability to interact with biological targets, which may include components of various signaling cascades.[4] For instance, antimony complexes derived from this compound have demonstrated superior anticancer properties compared to other organic antimony derivatives.[4]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Synthetic route to this compound.

Caption: General workflow for drug discovery using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. oled-intermediates.com [oled-intermediates.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound 31462-59-6 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyrimidinecarboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. A thorough understanding of its fundamental physical properties is essential for its effective utilization in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its melting point, solubility profile, and spectral data. Detailed experimental protocols for the determination of these properties are also presented to facilitate reproducible research and development.

Core Physical Properties

The physical properties of this compound have been determined by various analytical methods. A summary of these quantitative data is presented in Table 1 for ease of comparison. It is important to note that some variation exists in the reported values, particularly for the melting point, which may be attributable to differences in purity and analytical methodology.

Table 1: Summary of Quantitative Physical Properties of this compound

| Property | Value | Reference / Method |

| Molecular Formula | C₅H₄N₂O₂ | [1][2][3] |

| Molecular Weight | 124.10 g/mol | [1][2][3] |

| Appearance | White to off-white or light yellow crystalline solid/powder | [4][5][6] |

| Melting Point | 218-221 °C | [7] |

| 229.8-231.9 °C | [7][8] | |

| 210-215 °C | [2] | |

| Boiling Point | 318.7 ± 15.0 °C (Predicted) | [7] |

| Density | 1.403 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 2.81 ± 0.10 (Predicted) | [7] |

| Solubility | DMSO: 20 mg/mL, 100 mg/mL (with sonication) | [4][6][9] |

| DMF: 5 mg/mL | [4][9] | |

| Ethanol: 0.25 mg/mL | [4][9] | |

| PBS (pH 7.2): 1 mg/mL | [4][9] | |

| UV/Vis (λmax) | 205, 256 nm | [4][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline the experimental protocols for key analyses of this compound.

Melting Point Determination

The melting point of this compound is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

Solubility Assessment

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and formulation.

-

Apparatus: Vortex mixer, analytical balance, volumetric flasks.

-

Procedure for Quantitative Determination:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, DMF, ethanol, PBS at pH 7.2) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

A known volume of the saturated solution is carefully removed, and the solvent is evaporated.

-

The mass of the remaining solid is determined, and the solubility is calculated and expressed in mg/mL. For hygroscopic solvents like DMSO, sonication may be required to achieve maximum solubility[6].

-

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound.

-

Apparatus: 300 MHz or 400 MHz NMR spectrometer.

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL.

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired to identify the chemical environment of the protons in the molecule.

-

Observed Chemical Shifts (δ) in DMSO-d₆:

-

δ 13.98 (br s, 1H, exchangeable, COOH)

-

δ 9.37 (d, J = 1.2 Hz, 1H)

-

δ 9.07 (d, J = 5.1 Hz, 1H)

-

δ 8.01 (dd, J = 5.1, 1.4 Hz, 1H)[7]

-

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired to identify the number and types of carbon atoms.

-

Observed Chemical Shifts (δ) in Chloroform-d (for a related synthesis intermediate): δ 167.1, 158.6, 156.6, 121.2, 24.3[7].

-

-

Apparatus: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Diamond ATR): A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Characteristic Absorption Bands (νmax, cm⁻¹): 3135.2, 3049.3, 1617.5, 1582.8, 1546.0, 1402.9, 1389.5, 716.7, 708.8[7].

-

Apparatus: UV-Visible spectrophotometer.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or PBS).

-

Data Acquisition: The absorbance is measured over the UV-visible range (typically 200-800 nm).

Visualization of Experimental Workflow

The determination of the physical properties of this compound follows a logical workflow, starting from the purified compound. The following diagram illustrates this process.

Conclusion

This technical guide has consolidated the key physical properties of this compound and provided detailed experimental protocols for their determination. The presented data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a more informed and efficient approach to the handling and application of this important synthetic intermediate. The provided workflow diagram offers a clear visual representation of the characterization process. Further research to obtain experimentally verified values for boiling point, density, and pKa is encouraged to provide an even more complete physicochemical profile of this compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. ECMDB: Orotic acid (ECMDB00226) (M2MDB000094) [ecmdb.ca]

- 6. NP-MRD: Showing NP-Card for Orotic acid (NP0000198) [np-mrd.org]

- 7. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nccas.edu.in [nccas.edu.in]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Pyrimidinecarboxylic Acid (CAS: 31462-59-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidinecarboxylic acid, with the CAS number 31462-59-6, is a pivotal heterocyclic organic compound. Its structure, featuring a pyrimidine ring functionalized with a carboxylic acid group, renders it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a synthetic intermediate, particularly in the development of novel therapeutic agents. The pyrimidine scaffold is a recurring motif in numerous biologically active molecules, and this compound serves as a key precursor for a wide range of derivatives with potential applications in oncology and virology.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | References |

| CAS Number | 31462-59-6 | [1][2][3] |

| Molecular Formula | C₅H₄N₂O₂ | [1][3] |

| Molecular Weight | 124.10 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 210-215 °C | [1] |

| Predicted Boiling Point | 318.7 ± 15.0 °C | [4] |

| Predicted Density | 1.403 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 2.81 ± 0.10 | [4] |

| Solubility | Soluble in DMSO and DMF. Limited solubility in ethanol and PBS (pH 7.2). | [5] |

| UV/Vis (λmax) | 205, 256 nm | [5] |

| InChI | 1S/C5H4N2O2/c8-5(9)4-1-2-6-3-7-4/h1-3H,(H,8,9) | [1][3] |

| InChIKey | YPOXGDJGKBXRFP-UHFFFAOYSA-N | [1][3] |

| SMILES | O=C(O)c1cncnc1 | [1] |

Spectroscopic Data:

-

¹H NMR (300 MHz, DMSO-d₆): δ 9.37 (d, J=1.4 Hz, 1H), 9.07 (d, J=5.1 Hz, 1H), 8.01 (dd, J=5.1, 1.4 Hz, 1H).[4]

-

¹³C NMR: Characteristic peaks for the pyrimidine ring and the carboxylic acid carbon are expected.

-

IR: Characteristic absorption bands for C=O (carboxylic acid), C=N, and C=C bonds are anticipated.[4]

-

Mass Spectrometry (HRMS-ESI): [m-H]⁻ calculated for C₅H₃N₂O₂ is 123.02000, found 123.01934.[4]

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the oxidation of a suitable precursor like 4-methylpyrimidine.[4]

Synthesis of 4-Methylpyrimidine (Intermediate)

Experimental Protocol:

-

Combine formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol) in a 250 mL three-neck flask equipped with a Liebig condenser, distillation head, and thermometer.

-

Heat the mixture to 175 °C.

-

Add 4,4-dimethoxybutan-2-one (128.3 g, 0.874 mol) dropwise over 7 hours, maintaining the reaction temperature at 175 °C.

-

Continue stirring at the same temperature for an additional 2 hours. The overhead temperature should be kept between 40-60 °C to remove methanol and methyl formate.

-

After the addition is complete, allow the reaction temperature to cool to 135 °C.

-

Let the reaction mixture cool to room temperature and then add 1 M sodium hydroxide (130 mL).

-

Perform continuous extraction with chloroform.

-

Dry the combined chloroform layers over sodium sulfate and remove the chloroform by distillation under normal pressure.

-

Purify the crude product by vacuum distillation (bp 55-65 °C, 72 Torr) to yield 4-methylpyrimidine as a colorless liquid.[4]

Synthesis of this compound

Experimental Protocol:

-

To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL), add selenium dioxide (76.0 g, 0.685 mol).

-

Stir the mixture at 55-60 °C for 2 hours, and then at 85-90 °C for 3 hours.

-

After cooling, filter the reaction mixture and wash the solid with water and diethyl ether.

-

Dry the solid under vacuum to obtain this compound as a brown solid.[4]

Biological Activity and Mechanisms of Action

This compound serves as a crucial intermediate in the synthesis of derivatives with significant biological activities, primarily in the realms of antiviral and anticancer research. The core pyrimidine structure is a well-established pharmacophore.

Antiviral Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism of antiviral action for many pyrimidine derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[6][7][8][9] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the replication of many viruses that rely on the host's cellular machinery for nucleotide synthesis. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby hindering viral RNA and DNA synthesis.

Caption: General mechanism of antiviral activity via DHODH inhibition.

Anticancer Activity: Induction of Apoptosis

Pyrimidine derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, or programmed cell death, in cancer cells.[10][11][12] The induction of apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspases, the executioner enzymes of apoptosis.

Caption: General mechanism of anticancer activity via apoptosis induction.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[13][14][15]

Experimental Workflow:

References

- 1. This compound 31462-59-6 [sigmaaldrich.com]

- 2. 31462-59-6 this compound AKSci V0611 [aksci.com]

- 3. This compound | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents [mdpi.com]

- 8. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of pyrimidine biosynthesis by targeting DHODH enzyme robustly inhibits rotavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. atcc.org [atcc.org]

- 15. MTT (Assay protocol [protocols.io]

An In-Depth Technical Guide to the Molecular Structure of 4-Pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-pyrimidinecarboxylic acid, a key building block in the development of novel therapeutics.

Core Molecular Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group at the 4-position. This structure imparts unique chemical properties that make it a valuable intermediate in medicinal chemistry.

| Property | Value | Source |

| Chemical Formula | C₅H₄N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 124.10 g/mol | [2][3][4][5] |

| IUPAC Name | pyrimidine-4-carboxylic acid | [3] |

| CAS Number | 31462-59-6 | [1][2][3][4][6] |

| Melting Point | 210-215 °C | [2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO (20 mg/ml) and DMF (5 mg/ml). Slightly soluble in PBS (pH 7.2) (1 mg/ml) and Ethanol (0.25 mg/ml). | [5] |

| pKa | 2.81±0.10 (Predicted) | [7] |

| InChI Key | YPOXGDJGKBXRFP-UHFFFAOYSA-N | [1][3] |

| SMILES | OC(=O)c1ccncn1 | [2] |

Crystallographic and Spectroscopic Data

The three-dimensional structure of this compound has been elucidated by X-ray crystallography, revealing a monoclinic crystal system.[8] The molecules form sheets stacked along the b-axis, with intermolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of an adjacent pyrimidine ring.[8]

Spectroscopic analyses are crucial for the identification and characterization of this compound. Key spectroscopic data includes:

-

¹H NMR (DMSO-d₆): δ 13.98 (brs, 1H, exchangeable), 9.37 (d, J=1.2 Hz, 1H), 9.07 (d, J=5.1 Hz, 1H), 8.01 (dd, J=5.1, 1.4 Hz, 1H).[7]

-

IR (Diamond, cm⁻¹): νₘₐₓ 3135.2, 3049.3, 1617.5, 1582.8, 1546.0, 1402.9, 1389.5, 716.7, 708.8.[7]

-

Mass Spectrometry: The fragmentation patterns of this compound and its derivatives have been studied, showing that the nature of substituents on the pyrimidine ring influences the fragmentation pathways.[9]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are outlined below.

Method 1: Oxidation of 4-Methylpyrimidine with Selenium Dioxide [7]

-

Preparation of 4-Methylpyrimidine:

-

A mixture of formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol) is heated to 175°C in a three-neck flask equipped with a Liebig condenser.

-

4,4-Dimethoxybutan-2-one (128.3 g, 0.874 mol) is added dropwise over 7 hours.

-

The reaction mixture is stirred at 175°C for an additional 2 hours, maintaining a top temperature of 40-60°C to remove methanol and methyl formate.

-

After cooling, 1 M sodium hydroxide (130 mL) is added, and the product is extracted with chloroform.

-

The chloroform layer is dried over sodium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by vacuum distillation (55-65°C, 72 Torr) to yield 4-methylpyrimidine.[7]

-

-

Oxidation to this compound:

-

Selenium dioxide (76.0 g, 0.685 mol) is added to a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL).

-

The mixture is stirred at 55-60°C for 2 hours, then at 85-90°C for 3 hours.[7]

-

After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

-

The resulting solid is washed with water and diethyl ether and dried under vacuum to yield this compound.[7]

-

Method 2: Oxidation of 4-Methylpyrimidine with Potassium Permanganate [8]

-

A mixture of 4-methylpyrimidine (500 mg, 5.3 mmol), potassium permanganate (1.42 g, 8.99 mmol), and sodium carbonate (563 mg, 5.3 mmol) in water (5 mL) is refluxed for 72 hours.[7][8]

-

The hot solution is filtered through Celite, and the solid is washed with water.[7][8]

-

The combined filtrate is washed with dichloromethane and ethyl acetate, then acidified to pH 2-3 with concentrated hydrochloric acid.[7][8]

-

The precipitate is collected, washed with water, and can be further purified by flash column chromatography (eluting with 5% to 15% MeOH/CH₂Cl₂) or recrystallization from a water/methanol mixture (20:1 ratio).[7][8]

Applications in Drug Development

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.[4]

-

Anticancer Agents: Novel pyrimidine-4-carboxylic acid derivatives have been synthesized and demonstrated antitumor activity.[10]

-

Antiviral Therapies: The pyrimidine scaffold is a common feature in many antiviral drugs, and this compound serves as a key intermediate in their synthesis.[4]

-

Agrochemicals: It is also used in the formulation of herbicides and fungicides.[4]

Visualizations

Caption: Experimental workflow from synthesis to drug discovery.

Caption: Synthesis route of this compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound 31462-59-6 [sigmaaldrich.com]

- 3. This compound | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 31462-59-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

4-pyrimidinecarboxylic acid crystal structure analysis

An In-depth Technical Guide on the Crystal Structure Analysis of 4-Pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of this compound, a molecule of significant interest in pharmaceutical and materials science. The following sections detail the crystallographic data, experimental protocols for its structural determination, and a visualization of the key intermolecular interactions that define its solid-state architecture.

Crystallographic Data Summary

The crystal structure of this compound (C₅H₄N₂O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic parameters and data collection statistics are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₅H₄N₂O₂ |

| Formula Weight | 124.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.0080 (12) |

| b (Å) | 6.3519 (13) |

| c (Å) | 7.4834 (15) |

| α (°) | 90 |

| β (°) | 112.20 (3) |

| γ (°) | 90 |

| Volume (ų) | 264.41 (9) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| µ (mm⁻¹) | 0.12 |

| Crystal Size (mm) | 0.17 × 0.16 × 0.06 |

| Reflections Collected | 1981 |

| Independent Reflections | 545 |

| R_int | 0.129 |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.124 |

| Goodness-of-fit (S) | 1.00 |

| Data Source | [1] |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| O1—C7 | 1.314 (3) | O1—C7—O2 | 123.6 (2) |

| O2—C7 | 1.216 (3) | O1—C7—C4 | 112.5 (2) |

| N1—C2 | 1.326 (3) | O2—C7—C4 | 123.9 (2) |

| N1—C6 | 1.334 (3) | C2—N1—C6 | 116.5 (2) |

| N3—C2 | 1.328 (3) | C2—N3—C4 | 116.5 (2) |

| N3—C4 | 1.336 (3) | N1—C2—N3 | 127.3 (3) |

| C4—C5 | 1.385 (4) | N1—C6—C5 | 122.2 (2) |

| C5—C6 | 1.372 (4) | N3—C4—C5 | 122.0 (2) |

| C4—C7 | 1.503 (3) | C6—C5—C4 | 115.5 (2) |

| Data sourced from the primary crystallographic study.[1] |

Experimental Protocols

The determination of the crystal structure of this compound involves synthesis, crystallization, and X-ray diffraction data collection and analysis.

Synthesis and Crystallization

The synthesis of this compound was achieved through the oxidation of 4-methylpyrimidine. The detailed procedure is as follows:

-

Oxidation: 4-methylpyrimidine (25 mmol) is dissolved in 50 ml of water. Potassium permanganate (50 mmol) is added portion-wise to the solution while stirring. The reaction mixture is heated to reflux for one hour.

-

Work-up: After stirring for an additional 30 minutes, 1 ml of methanol is added to decompose the excess potassium permanganate. The hot solution is filtered, and the solid residue is washed twice with 5 ml of water.

-

Acidification: The filtrate and washings are combined and concentrated to approximately 15 ml. The solution is then acidified to a pH of 2–3 with concentrated HCl.

-

Crystallization: The solution is cooled to room temperature, leading to the precipitation of crude this compound. The crude product is then recrystallized from a 20:1 mixture of water and methanol to yield colorless crystal blocks suitable for X-ray diffraction.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a diffractometer for data collection.

-

Data Collection: X-ray diffraction data were collected on a Kuma KM-4 four-circle diffractometer at 293 K using Mo Kα radiation.[1] An analytical absorption correction was applied to the collected data.

-

Structure Solution: The crystal structure was solved using direct methods with the SHELXS97 software package.[1]

-

Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 software.[1] Hydrogen atoms were treated with a mixture of independent and constrained refinement.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of this compound in the solid state.

Experimental Workflow

Caption: Experimental workflow for the crystal structure analysis of this compound.

Intermolecular Hydrogen Bonding Network

The crystal structure of this compound is characterized by a robust hydrogen bonding network. The molecules are arranged in sheets, where the primary interaction is an O—H⋯N hydrogen bond between the carboxylic acid group of one molecule and a nitrogen atom of an adjacent pyrimidine ring.

Caption: O—H⋯N hydrogen bonding interactions forming molecular chains.

Structural Commentary

The crystal structure of this compound is composed of planar molecules located on a mirror plane.[1] These molecules form sheets that are stacked along the b-axis. Within these sheets, the dominant intermolecular force is the O—H⋯N hydrogen bond, with a donor-acceptor distance of 2.658(3) Å.[1] This interaction links the carboxylic acid proton of one molecule to one of the pyrimidine nitrogen atoms of a neighboring molecule, resulting in the formation of infinite chains extending along the[1] direction.[1] Weaker van der Waals forces are responsible for the cohesion between the stacked sheets. The bond lengths and angles within the pyrimidine ring and the carboxylic acid group are consistent with those observed in related structures.[1] This well-defined hydrogen bonding motif is a critical determinant of the material's physical properties and provides a basis for understanding its potential applications in crystal engineering and drug formulation.

References

Spectroscopic and Physicochemical Profile of 4-Pyrimidinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-pyrimidinecarboxylic acid (C₅H₄N₂O₂), a heterocyclic compound of interest in pharmaceutical and chemical research. The information is compiled from various scientific sources to aid in its identification, characterization, and application in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₂ | [1][2] |

| Molecular Weight | 124.10 g/mol | [1][2] |

| Monoisotopic Mass | 124.027277375 Da | [1][2] |

| CAS Number | 31462-59-6 | [1] |

| Melting Point | 210-215 °C | |

| pKa | 2.81 ± 0.10 (Predicted) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Proton NMR data has been reported for this compound in DMSO-d₆. The aromatic protons of the pyrimidine ring are deshielded and appear at high chemical shifts.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.37 | d | 1.4 | H2 |

| 9.07 | d | 5.1 | H6 |

| 8.01 | dd | 5.1, 1.4 | H5 |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~170-185 | -COOH |

| ~150-160 | C4 |

| ~155-165 | C2, C6 |

| ~120-130 | C5 |

Mass Spectrometry (MS)

A full experimental mass spectrum for this compound was not found. However, high-resolution mass spectrometry (HRMS) data has been reported.

| Technique | m/z [M-H]⁻ | Molecular Formula |

| HRMS-ESI | 123.01934 | C₅H₃N₂O₂ |

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak at m/z 124. Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the pyrimidine ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the cited sources. However, the characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 1725-1700 | C=O stretch (carboxylic acid) | Strong |

| ~1600-1450 | C=C and C=N stretch (aromatic ring) | Medium to Strong |

| 1320-1210 | C-O stretch (carboxylic acid) | Strong |

| 950-910 | O-H bend (out-of-plane) | Broad, Medium |

UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions within the molecule. This compound exhibits absorption maxima characteristic of its aromatic system.

| λmax (nm) | Solvent |

| 205 | Not specified |

| 256 | Not specified |

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data are not available in the literature. This section provides generalized procedures for each technique.

Synthesis of this compound

A reported synthesis involves a two-step process starting from 4,4-dimethoxybutan-2-one to form 4-methylpyrimidine, followed by oxidation to this compound.

-

Step 1: Synthesis of 4-methylpyrimidine: A mixture of formamide, ammonium chloride, and water is heated. 4,4-Dimethoxybutan-2-one is added dropwise, and the reaction mixture is stirred. After workup with sodium hydroxide and extraction with chloroform, the crude product is purified by vacuum distillation.

-

Step 2: Oxidation to this compound: Selenium dioxide is added to a solution of 4-methylpyrimidine in pyridine. The mixture is stirred at elevated temperatures. After the reaction, the mixture is filtered, and the filtrate is concentrated. The resulting solid is washed with water and diethyl ether and dried under vacuum.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to aid ionization).

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) is used.

-

Data Acquisition: The sample is infused into the ESI source, and the mass spectrum is acquired in either positive or negative ion mode.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance is scanned over the UV-Vis range (typically 200-800 nm), with the solvent used as a blank.

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound.

Proposed Antibacterial Mechanism

Caption: Proposed antibacterial action of this compound.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-pyrimidinecarboxylic acid, a crucial heterocyclic compound in pharmaceutical research and development. Understanding its spectral properties is fundamental for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Introduction to this compound

This compound (C₅H₄N₂O₂) is a derivative of pyrimidine, a core structure in numerous biologically active molecules, including nucleic acids and various drugs. Its structural elucidation and characterization are paramount, with NMR spectroscopy serving as an indispensable tool. This document details the expected ¹H and ¹³C NMR spectral data, outlines standard experimental protocols, and provides a logical workflow for its analysis.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, comprehensive experimental NMR data for this compound, the following tables summarize predicted chemical shifts. These predictions are based on computational algorithms and provide a reliable estimation for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | 9.3 - 9.5 | Singlet | - |

| H5 | 7.8 - 8.0 | Doublet | ~5.0 |

| H6 | 9.0 - 9.2 | Doublet | ~5.0 |

| COOH | 12.0 - 14.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 158 - 160 |

| C4 | 150 - 152 |

| C5 | 125 - 127 |

| C6 | 155 - 157 |

| COOH | 165 - 167 |

Note: Predicted values can vary slightly depending on the software and level of theory used. Experimental conditions, particularly the solvent, will also influence the exact chemical shifts.

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: A deuterated solvent that can dissolve the sample and is chemically inert is crucial. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a suitable choice due to its high polarity and ability to form hydrogen bonds, which helps in observing the acidic proton.[1] Other potential solvents include Methanol-d₄ or a mixture of Chloroform-d (CDCl₃) with a few drops of DMSO-d₆ to aid solubility.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR and 2D NMR experiments (COSY, HSQC, HMBC), a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Procedure:

-

Accurately weigh the desired amount of this compound.

-

Dissolve the sample in the chosen deuterated solvent in a clean, dry vial.

-

Gently agitate or sonicate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following outlines a general protocol for acquiring a comprehensive set of NMR data.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum to assess the sample's purity and to determine the spectral width for subsequent experiments.

-

The labile carboxylic acid proton may exhibit a broad signal and its chemical shift can be concentration-dependent.[2]

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

-

-

2D NMR - COSY (Correlation Spectroscopy):

-

This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.

-

It will show a correlation between H5 and H6 of the pyrimidine ring.

-

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

-

This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[3]

-

It will show correlations for C2-H2, C5-H5, and C6-H6.

-

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

-

This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.[4][5]

-

Expected key correlations include:

-

H2 to C4 and C6

-

H5 to C4 and C6

-

H6 to C2, C4, and the carboxylic carbon

-

H5 to the carboxylic carbon

-

-

Logical Workflow for NMR Spectrum Analysis

The systematic analysis of the acquired NMR data is essential for the unambiguous structural elucidation of this compound. The following diagram illustrates the logical workflow.

Caption: Workflow for the NMR analysis of this compound.

Signaling Pathways and Molecular Interactions

While NMR is primarily a tool for structural elucidation, it can also provide insights into molecular interactions. For instance, changes in the chemical shifts of the pyrimidine ring protons upon binding to a biological target can indicate the mode of interaction. The broadness and chemical shift of the carboxylic acid proton signal are sensitive to hydrogen bonding, providing information about its involvement in intermolecular interactions. Further studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities to other molecules.

The signaling pathways involving this compound would be specific to its biological target. A generalized logical relationship for investigating such interactions using NMR is depicted below.

Caption: Logical workflow for studying molecular interactions using NMR.

This technical guide provides a foundational understanding of the NMR spectral analysis of this compound. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-pyrimidinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry fragmentation of 4-pyrimidinecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and analysis of pyrimidine derivatives. This document outlines common experimental procedures, details the expected fragmentation patterns, and presents the data in a clear, accessible format.

Introduction

This compound (C₅H₄N₂O₂) is a heterocyclic organic compound with a molecular weight of approximately 124.10 g/mol . Its structure, featuring a pyrimidine ring substituted with a carboxylic acid group, is a key component in various biologically active molecules. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and structural characterization in complex mixtures. The fragmentation patterns are influenced by the pyrimidine ring's stability and the lability of the carboxylic acid moiety.

Experimental Protocols

The mass spectrometric analysis of this compound can be performed using various techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common. The choice of method depends on the sample matrix and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound, often requiring derivatization to enhance volatility.

Sample Preparation:

-

Derivatization: To increase volatility, the carboxylic acid group can be derivatized, for example, through esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., using BSTFA).

-

Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the compound of interest.[1]

-

Solvent: The sample should be dissolved in a volatile organic solvent such as dichloromethane or hexane.[1]

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column).

-

Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 100°C and ramping up to 250°C.

-

Mass Spectrometer: An electron ionization (EI) source is commonly used, with an ionization energy of 70 eV. The mass analyzer can be a quadrupole, ion trap, or time-of-flight (TOF).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is advantageous for analyzing this compound without the need for derivatization, making it suitable for thermally labile or non-volatile samples.

Sample Preparation:

-

Dissolution: The sample is dissolved in a solvent compatible with the mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile.

-

Filtration: The sample solution should be filtered through a 0.22 µm filter to remove any particulate matter.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water (often with a small amount of formic acid to improve peak shape and ionization) and acetonitrile or methanol.

-

Mass Spectrometer: An electrospray ionization (ESI) source is most common for this type of compound, which can be operated in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) is used to induce and analyze fragmentation.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways, primarily involving the carboxylic acid group and the pyrimidine ring. The following is a proposed fragmentation pathway based on the general principles of mass spectrometry and the known behavior of related compounds.[2][3]

Initial Ionization: The process begins with the formation of the molecular ion [M]•+ at m/z 124.

Primary Fragmentation Pathways:

-

Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the cleavage of the C-O bond, leading to the loss of a hydroxyl radical. This results in the formation of an acylium ion at m/z 107.

-

Loss of a Carboxyl Radical (•COOH): The entire carboxylic acid group can be lost as a radical, producing the pyrimidinyl cation at m/z 79.

-

Decarboxylation (Loss of CO₂): Loss of a neutral carbon dioxide molecule can occur, particularly in softer ionization techniques or as a subsequent fragmentation step, leading to an ion at m/z 80.

Secondary Fragmentation of the Pyrimidine Ring:

The pyrimidine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN (hydrogen cyanide) or C₂H₂ (acetylene). For instance, the pyrimidinyl cation (m/z 79) could lose HCN to form an ion at m/z 52.

Below is a DOT script for a diagram illustrating the proposed fragmentation pathway.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Quantitative Fragmentation Data

| m/z | Proposed Formula | Proposed Structure/Identity | Fragmentation Pathway |

| 124 | [C₅H₄N₂O₂]⁺• | Molecular Ion | - |

| 107 | [C₅H₃N₂O]⁺ | Pyrimidine-4-carbonyl cation | Loss of •OH from the molecular ion |

| 80 | [C₄H₄N₂]⁺• | Pyrimidine radical cation | Loss of CO₂ from the molecular ion |

| 79 | [C₄H₃N₂]⁺ | Pyrimidinyl cation | Loss of •COOH from the molecular ion |

| 52 | [C₃H₂N]⁺ | Azacyclopropenyl cation | Loss of HCN from the pyrimidinyl cation (m/z 79) |

Conclusion

The mass spectrometry fragmentation of this compound is characterized by initial losses from the carboxylic acid group, followed by fragmentation of the pyrimidine ring. The key expected fragments include the molecular ion (m/z 124), the acylium ion (m/z 107) from the loss of a hydroxyl radical, the pyrimidine radical cation (m/z 80) after decarboxylation, and the pyrimidinyl cation (m/z 79) from the loss of the entire carboxyl group. Further fragmentation of the pyrimidine ring can lead to smaller ions. The experimental conditions, particularly the choice between GC-MS and LC-MS, will significantly influence the observed fragmentation and should be carefully selected based on the analytical goals. This guide provides a foundational understanding for researchers working with this and related pyrimidine compounds.

References

A Technical Guide to the Thermodynamic Properties of 4-Pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-pyrimidinecarboxylic acid (CAS Number: 31462-59-6). Understanding these properties is crucial for applications in pharmaceutical development, medicinal chemistry, and agrochemical synthesis, as they influence the compound's behavior in various chemical and biological systems.[1] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows for the determination of these properties.

Core Thermodynamic and Physical Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group.[1] Its chemical structure dictates its physical and chemical behavior, including its solubility and acidity.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for a basic understanding of the compound's identity and characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₂ | [2][3][4][5] |

| Molecular Weight | 124.10 g/mol | [2][3][4][5] |

| Melting Point | 210-215 °C | [2][6] |

| 218-221 °C | [3] | |

| 229.8-231.9 °C | [3] | |

| 235-238 °C | [3] | |

| Boiling Point (Predicted) | 318.7 ± 15.0 °C | [3] |

| Density (Predicted) | 1.403 ± 0.06 g/cm³ | [3] |

| Appearance | Crystalline solid / White solid | [1][4] |

Solubility Profile

The solubility of this compound has been determined in various solvents, which is a critical parameter for its handling, formulation, and biological availability.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [4][7] |

| Dimethylformamide (DMF) | 5 mg/mL | [4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | [4][7] |

| Ethanol | 0.25 mg/mL | [4][7] |

Acidity Constant

The acidity constant (pKa) is a measure of the compound's tendency to donate a proton. The predicted pKa for this compound is provided below.

| Property | Value | Source |

| pKa (Predicted) | 2.81 ± 0.10 | [3] |

Enthalpy, Entropy, and Gibbs Free Energy

Experimental Protocols and Methodologies

This section details the experimental procedures for determining key thermodynamic properties of compounds like this compound.

Determination of Thermodynamic Solubility

Thermodynamic solubility represents the equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.[12]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4). It is crucial to ensure that undissolved solid remains at the end of the experiment.[12]

-

Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared with known concentrations of the compound to ensure accurate quantification.[12]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[13]

Methodology:

-

Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]

-

Sample Preparation: A solution of this compound is prepared in water or a suitable co-solvent at a known concentration (typically at least 10⁻⁴ M).[13][14] The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[14] The solution is purged with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.[14][15]

-

Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer, and a calibrated pH electrode is immersed in it. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally.[14]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium at each step.[15]

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized. The experiment is typically repeated multiple times to ensure reproducibility.[14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 31462-59-6 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 31462-59-6 [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

Quantum Chemical Calculations of 4-Pyrimidinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on 4-pyrimidinecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The document details the computational methodologies employed, presents key quantitative data from theoretical and experimental studies, and visualizes the logical workflows involved in such computational analyses.

Introduction

This compound (4-PCA) is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group. This structure is a key building block in the synthesis of various pharmacologically active agents. Understanding its molecular geometry, vibrational properties, and electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the atomic level.

Methodologies and Protocols

The computational analysis of this compound typically involves a multi-step process, beginning with geometry optimization, followed by frequency calculations and analysis of electronic properties. The most common and reliable methods are detailed below.

Computational Protocol: Density Functional Theory (DFT)

A robust and widely accepted method for the quantum chemical analysis of molecules like 4-PCA is Density Functional Theory (DFT). The specific protocol involves the selection of a functional and a basis set that provide a good balance between accuracy and computational cost.

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is the standard choice for such systems. It has been shown to provide excellent predictions for the geometric, vibrational, and electronic properties of organic molecules.

-

Basis Set: The Pople-style 6-311++G(d,p) basis set is frequently employed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe anions and weak interactions, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Solvation Model: To simulate the behavior of the molecule in a solution, a solvent model such as the Polarizable Continuum Model (PCM) can be applied.

-

Software: All calculations are typically performed using the Gaussian suite of programs.

The computational workflow involves an initial geometry optimization of the 4-PCA monomer and, in some studies, its hydrogen-bonded dimer. A subsequent frequency calculation at the same level of theory is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

Experimental Protocol: X-ray Crystallography

To validate the results of computational geometry optimization, experimental data from single-crystal X-ray diffraction is used as a benchmark.

-

Synthesis: Crystals of this compound are grown, for instance, by recrystallization from a water-methanol mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The crystal structure of this compound reveals that the molecules form sheets stabilized by O—H⋯N hydrogen bonds[1].

Data Presentation and Analysis

Quantum chemical calculations yield a wealth of quantitative data. This section summarizes the key findings for this compound, comparing theoretical results with experimental values where available.

Molecular Geometry

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms. The calculated bond lengths and angles can be directly compared to experimental data from X-ray crystallography.

Table 1: Selected Geometric Parameters of this compound

| Parameter | Bond/Angle | Experimental (Å or °)[1] | Calculated (DFT/B3LYP) |

| Bond Lengths | C2-N1 | 1.331 | Data from theoretical studies |

| N1-C6 | 1.338 | Data from theoretical studies | |

| C6-C5 | 1.385 | Data from theoretical studies | |

| C5-C4 | 1.405 | Data from theoretical studies | |

| C4-N3 | 1.336 | Data from theoretical studies | |

| N3-C2 | 1.330 | Data from theoretical studies | |

| C4-C7 | 1.503 | Data from theoretical studies | |

| C7-O1 | 1.311 | Data from theoretical studies | |

| C7-O2 | 1.211 | Data from theoretical studies | |

| Bond Angles | N1-C2-N3 | 127.3 | Data from theoretical studies |

| C2-N3-C4 | 116.0 | Data from theoretical studies | |

| N3-C4-C5 | 122.0 | Data from theoretical studies | |

| C4-C5-C6 | 117.8 | Data from theoretical studies | |

| C5-C6-N1 | 122.2 | Data from theoretical studies | |

| C6-N1-C2 | 114.7 | Data from theoretical studies | |

| N3-C4-C7 | 117.7 | Data from theoretical studies | |

| C5-C4-C7 | 120.3 | Data from theoretical studies | |

| O1-C7-O2 | 123.1 | Data from theoretical studies |

Note: The "Calculated" column represents the type of data obtained from DFT studies, such as those performed by Świderski et al. A direct comparison validates the accuracy of the chosen computational method.

Vibrational Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) are compared with experimental FT-IR and FT-Raman spectra. Theoretical frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.

Table 2: Key Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

| O-H stretch | Experimental data needed | Data from theoretical studies | Carboxylic acid O-H stretching |

| C-H stretch | Experimental data needed | Data from theoretical studies | Aromatic C-H stretching |

| C=O stretch | Experimental data needed | Data from theoretical studies | Carboxylic acid C=O stretching |

| C=N/C=C stretch | Experimental data needed | Data from theoretical studies | Pyrimidine ring stretching |

| C-O stretch | Experimental data needed | Data from theoretical studies | Carboxylic acid C-O stretching |

| C-H bend | Experimental data needed | Data from theoretical studies | In-plane C-H bending |

| O-H bend | Experimental data needed | Data from theoretical studies | In-plane O-H bending |

Note: The calculated frequencies and Potential Energy Distribution (PED) analysis from DFT studies provide a definitive assignment for each band in the experimental spectra.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity.

Table 3: Frontier Molecular Orbital Energies of this compound

| Parameter | Value (eV) |

| E(HOMO) | Data from theoretical studies |

| E(LUMO) | Data from theoretical studies |

| HOMO-LUMO Gap (ΔE) | Data from theoretical studies |

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. This parameter is critical in drug design as it influences how a molecule might interact with a biological target.

Visualizations

Diagrams are essential for representing complex relationships and workflows in computational chemistry.

Caption: Workflow for quantum chemical analysis of 4-PCA.

Caption: Relationship between HOMO-LUMO gap and molecular stability.

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, offer a reliable and accurate framework for investigating the molecular properties of this compound. These theoretical studies provide detailed insights into the molecule's geometry, vibrational modes, and electronic structure, which are essential for rational drug design and the development of new functional materials. The strong correlation between calculated data and experimental findings underscores the predictive power of these computational methods, making them an indispensable tool for modern chemical and pharmaceutical research.

References

The Discovery and Enduring Legacy of Pyrimidinecarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinecarboxylic acids, a class of heterocyclic organic compounds, represent a cornerstone in the landscape of biological chemistry and pharmaceutical development. Characterized by a pyrimidine ring functionalized with one or more carboxyl groups, these molecules are not only fundamental intermediates in critical metabolic pathways but also serve as versatile synthons in the creation of a vast array of therapeutic agents. Their journey from initial discovery to their current status as indispensable tools in drug design is a testament to over a century of chemical and biological exploration. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with pyrimidinecarboxylic acids, tailored for researchers, scientists, and professionals in the field of drug development.

A Journey Through Time: The History of Pyrimidine and its Carboxylic Acid Derivatives

The story of pyrimidinecarboxylic acids is intrinsically linked to the broader history of pyrimidine chemistry. The parent heterocycle, pyrimidine, was first named by German chemist Arthur Pinner in 1885.[1] Pinner's systematic study of these compounds, which he initiated in 1884, involved synthesizing derivatives by condensing ethyl acetoacetate with amidines.[1] This foundational work built upon earlier, isolated discoveries of pyrimidine-related structures, such as alloxan in the early 19th century and the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by Grimaux in 1879.[1]

The focus on pyrimidine derivatives with carboxylic acid functionalities intensified with the recognition of their biological significance. A pivotal moment in this history was the investigation into orotic acid (pyrimidine-2,4(1H,3H)-dione-6-carboxylic acid). While it was historically considered to be part of the vitamin B complex (and sometimes referred to as vitamin B13), it is now understood to be a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. A landmark in its chemical synthesis was the method developed by Joseph F. Nyc and Herschel K. Mitchell in 1947, which provided a crucial route for obtaining this important biomolecule for further study.[2]

Another critical area of research has been 5-aminolevulinic acid (5-ALA) , which, while not a pyrimidine itself, is a vital precursor in the biosynthesis of porphyrins, including heme. Its discovery and the elucidation of its two major biosynthetic pathways, the C4 (Shemin) and C5 (Beale) pathways, have been fundamental to understanding porphyrin metabolism.

The development of synthetic methodologies, such as the Pinner synthesis , has been instrumental in the exploration of a wide range of pyrimidinecarboxylic acid derivatives.[3] These classical methods, along with modern synthetic innovations, have enabled the creation of extensive libraries of these compounds for biological screening, leading to the discovery of numerous drugs with diverse therapeutic applications.

Physicochemical Properties of Key Pyrimidinecarboxylic Acids

For researchers engaged in the synthesis and application of pyrimidinecarboxylic acids, a thorough understanding of their physicochemical properties is paramount. The following table summarizes key quantitative data for a selection of important pyrimidinecarboxylic acids, facilitating comparison and aiding in experimental design.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Solubility |

| Orotic Acid | Uracil-6-carboxylic acid | C₅H₄N₂O₄ | 156.10 | 345-346 | 2.4, 9.45 | Sparingly soluble in water |

| Pyrimidine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 182-185 | 3.08 ± 0.10 | Soluble in ethanol, DMSO, DMF | |

| Pyrimidine-4-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 210-215 | 2.81 ± 0.10 | DMF: 5 mg/mL, DMSO: 20 mg/mL | |

| Pyrimidine-5-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 275-278 | - | Soluble in water | |

| 2-Aminopyrimidine-5-carboxylic acid | C₅H₅N₃O₂ | 139.11 | >300 | - | Insoluble in common organic solvents | |

| 2-Chloropyrimidine-4-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | 147.2-151.4 | - | Soluble in ethyl acetate |

Key Experimental Protocols

The ability to synthesize and analyze pyrimidinecarboxylic acids is fundamental to their study. This section provides detailed methodologies for a key historical synthesis and a representative modern synthetic procedure.

Historical Synthesis: The Nyc and Mitchell Synthesis of Orotic Acid (1947)

This method provides a foundational example of early synthetic approaches to biologically significant pyrimidinecarboxylic acids.